molecular formula C15H13NO2 B5745876 2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole

2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole

Cat. No.: B5745876
M. Wt: 239.27 g/mol
InChI Key: GEZFTJBSAPYQBR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a methyl group at the 5-position of the benzoxazole ring

Scientific Research Applications

2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of 2-(3-hydroxyphenyl)-5-methyl-1,3-benzoxazole.

    Reduction: Formation of 2-(3-methoxyphenyl)-5-methyl-1,3-dihydrobenzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    2-Phenylbenzoxazole: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.

    2-(4-Methoxyphenyl)-5-methyl-1,3-benzoxazole: Similar structure but with the methoxy group at the 4-position, leading to variations in its chemical behavior.

    2-(3-Methoxyphenyl)-1,3-benzoxazole: Lacks the methyl group at the 5-position, affecting its overall stability and reactivity.

Uniqueness: 2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole is unique due to the specific positioning of the methoxy and methyl groups, which influence its electronic properties and reactivity. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-6-7-14-13(8-10)16-15(18-14)11-4-3-5-12(9-11)17-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZFTJBSAPYQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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